1-(2-Bromo-4-nitrophenyl)azepane
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Overview
Description
1-(2-Bromo-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an azepane ring
Mechanism of Action
Mode of Action
It is known that bromo-nitrophenyl compounds can participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to participate in electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact 1-(2-bromo-4-nitrophenyl)azepane is currently lacking .
Preparation Methods
The synthesis of 1-(2-Bromo-4-nitrophenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenyl ring followed by nitration. The azepane ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Bromo-4-nitrophenyl)azepane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common reagents for these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Comparison with Similar Compounds
1-(2-Bromo-4-nitrophenyl)azepane can be compared with other similar compounds such as:
1-(2-Chloro-4-nitrophenyl)azepane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
1-(2-Bromo-4-aminophenyl)azepane:
1-(2-Bromo-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring, influencing its chemical behavior and applications.
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBSQLNUPMSUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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